molecular formula C18H17FN2O3S2 B2968609 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895471-58-6

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2968609
CAS RN: 895471-58-6
M. Wt: 392.46
InChI Key: OIUPXMLSTPOPLB-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C18H17FN2O3S2 and its molecular weight is 392.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

Research often focuses on the metabolism and excretion of chemical compounds to understand their behavior in biological systems. For instance, studies on compounds like dabrafenib show investigations into their metabolic pathways, including oxidation and decarboxylation processes, which are crucial for drug development and safety assessments (Bershas et al., 2013).

Chemosensitivity Testing

Chemicals are also studied for their chemosensitivity, particularly in cancer research, where compounds are evaluated for their effectiveness against cancer cells. The MTT assay, for instance, is a common method used to assess the sensitivity of cancer cells to chemotherapy agents, aiding in the selection of appropriate treatment strategies (Nakamura et al., 2006).

Environmental and Health Impact Studies

Compounds are also evaluated for their environmental persistence and potential health impacts. For example, studies on polyfluoroalkyl chemicals assess their presence in the population and environment, understanding exposure levels and potential health risks (Calafat et al., 2007).

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-3-8-15-16(11-12)25-18(21(15)2)20-17(22)9-10-26(23,24)14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUPXMLSTPOPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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